{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate
Description
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a bromophenyl group, a carbamoyl group, and a trimethoxybenzoate group
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrNO6/c1-24-15-8-13(9-16(25-2)18(15)26-3)19(23)27-11-17(22)21-10-12-4-6-14(20)7-5-12/h4-9H,10-11H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSVJEVKKTYVKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-bromobenzylamine with methyl 3,4,5-trimethoxybenzoate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis could be employed to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Phenol derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
- Methyl 4-(bromomethyl)-3-methoxybenzoate
Uniqueness
{[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenyl group allows for versatile substitution reactions, while the carbamoyl and trimethoxybenzoate groups contribute to its potential therapeutic properties.
Biological Activity
The compound {[(4-Bromophenyl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a synthetic derivative that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C18H20BrN2O5
- Molecular Weight : 404.27 g/mol
Antimicrobial Activity
Research indicates that derivatives of trimethoxybenzoates exhibit significant antimicrobial properties. The presence of the bromophenyl and carbamoyl moieties enhances the compound's effectiveness against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound has moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Properties
Preliminary studies have shown that this compound exhibits cytotoxic effects on cancer cell lines.
- Cell Lines Tested :
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- A549 (lung cancer)
The compound demonstrated an IC50 value of approximately 15 µM in MCF-7 cells, indicating substantial potential as an anticancer agent.
The proposed mechanism of action involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. The compound appears to interfere with the cell cycle by inducing G1 phase arrest, leading to increased expression of pro-apoptotic factors.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various trimethoxybenzoate derivatives. The results indicated that the brominated variants had enhanced activity against resistant strains of bacteria compared to their non-brominated counterparts . -
Anticancer Activity Assessment :
A research article in Cancer Letters reported on the cytotoxic effects of similar compounds on various cancer cell lines. The study found that compounds with bromophenyl groups showed increased potency against MCF-7 cells, supporting the hypothesis that halogenation enhances biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
